Phenylacetyl-coa

Beschreibung

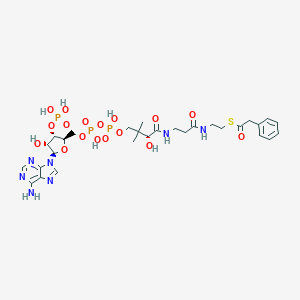

Structure

2D Structure

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGIFDRJFZYEEQ-CECATXLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996770 | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7532-39-0 | |

| Record name | Phenylacetyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetyl CoA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNJ7ZS9RVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Phenylacetyl-CoA in Bacterial Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylacetyl-CoA (PAA-CoA) is a critical intermediate in the metabolism of a wide range of aromatic compounds in numerous bacterial species. Occupying a key branch point, it serves as the entry molecule into a specialized catabolic pathway for energy and carbon acquisition and as a crucial precursor for the biosynthesis of valuable secondary metabolites, most notably penicillin G. This technical guide provides an in-depth examination of the multifaceted role of PAA-CoA in bacterial metabolism, detailing the core catabolic pathway, its complex regulatory networks, and its function in antibiotic production. The guide includes a compilation of quantitative enzymatic data, detailed experimental protocols for the study of PAA-CoA metabolism, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and metabolic engineering.

Introduction

Phenylacetic acid (PAA) and its activated thioester, this compound (PAA-CoA), are central intermediates in the bacterial degradation of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene (B11656) and ethylbenzene.[1][2][3] The metabolic pathway dedicated to PAA degradation is found in approximately 16% of all sequenced bacterial genomes, highlighting its significance in microbial physiology and environmental carbon cycling.[2][3][4][5][6]

This pathway is an unusual aerobic hybrid, employing CoA thioesters—a feature more typical of anaerobic metabolism—throughout its sequence.[2] PAA-CoA stands at the heart of this pathway, and its metabolic fate is tightly controlled. Beyond its role in catabolism, PAA-CoA is a key building block in industrial microbiology, serving as the direct precursor for the side chain of benzylpenicillin (penicillin G), one of the most important antibiotics in clinical use.[7] Understanding the synthesis, degradation, and regulation of the PAA-CoA pool is therefore of fundamental interest for basic microbiology, bioremediation, and the optimization of antibiotic production.

The this compound Catabolic Pathway (paa Pathway)

The aerobic degradation of PAA is initiated by its activation to PAA-CoA, which is then processed by a series of enzymes encoded by the paa gene cluster.[1][8] This pathway ultimately converts the aromatic ring into central metabolites, namely acetyl-CoA and succinyl-CoA.[2][3][5][9]

Activation of Phenylacetate (B1230308)

The first committed step is the ATP-dependent ligation of coenzyme A to PAA, a reaction catalyzed by Phenylacetate-CoA ligase (PaaK).[8][10][11] This activation is essential, as PAA-CoA, not PAA itself, is the substrate for the subsequent enzymatic machinery and the true inducer of the paa operon.[10][12][13]

Reaction: Phenylacetate + ATP + CoA → this compound + AMP + PPi

Aromatic Ring Epoxidation and Isomerization

Unlike canonical aerobic pathways that use dioxygenases to form catecholic intermediates, the paa pathway employs a novel strategy. The aromatic ring of PAA-CoA is attacked by a multicomponent monooxygenase, the PaaABCDE complex.[2][4] This enzyme introduces a single oxygen atom to form a highly reactive ring 1,2-epoxide.[2][3][5]

This unstable epoxide is then isomerized by PaaG into a seven-membered oxygen-containing heterocycle, an oxepin-CoA.[2][4][5] This isomerization is a key step that prepares the non-aromatic ring for hydrolytic cleavage.[2]

Ring Cleavage and β-Oxidation-like Cascade

The oxepin-CoA intermediate undergoes hydrolytic ring cleavage, followed by a series of reactions that resemble the β-oxidation of fatty acids.[2][4][14] The enzymes PaaZ, PaaF, PaaH, and PaaJ act sequentially to process the carbon chain.[2][8] The final step, catalyzed by the β-ketoadipyl-CoA thiolase PaaJ (sometimes referred to as PaaE in older literature), cleaves the C8 intermediate into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[2][9]

The complete sequence of the PAA-CoA catabolic pathway is illustrated below.

Regulation of the paa Gene Cluster

The expression of the paa genes is tightly regulated to prevent the wasteful synthesis of catabolic enzymes and the accumulation of toxic intermediates.[4] The primary regulatory mechanism involves transcriptional repressors that are inactivated by the pathway's key intermediate, PAA-CoA.[1][6][12]

Two main families of repressors have been identified:

-

GntR-type regulators (PaaX): Found in Escherichia coli and Pseudomonas putida, PaaX binds to the promoter regions of the paa operons in the absence of PAA-CoA, blocking transcription.[4][15] When PAA-CoA is present, it binds to PaaX, causing a conformational change that releases PaaX from the DNA, thereby inducing gene expression.[6][15]

-

TetR-type regulators (PaaR): Identified in species like Corynebacterium glutamicum and Thermus thermophilus, PaaR functions similarly as a negative regulator, with PAA-CoA acting as the derepressing effector molecule.[1][4]

Additionally, some bacteria possess thioesterases, such as PaaI and PaaY, which provide another layer of control.[4][15] These enzymes can hydrolyze PAA-CoA and other CoA-thioester intermediates, potentially to detoxify the cell if downstream enzymes are saturated or to prevent the depletion of the free coenzyme A pool.[15][16]

Role in Secondary Metabolism: Penicillin Biosynthesis

In fungi like Penicillium chrysogenum, and in some bacteria that have acquired the necessary genes, PAA-CoA serves as a direct precursor for the synthesis of benzylpenicillin (penicillin G).[7] The final step in penicillin biosynthesis is catalyzed by Acyl-CoA:Isopenicillin N Acyltransferase (IAT).[7] This enzyme exchanges the L-α-aminoadipyl side chain of the intermediate isopenicillin N (IPN) for an activated acyl group provided by a CoA thioester.[7]

When PAA-CoA is supplied, the IAT enzyme incorporates the phenylacetyl group onto the 6-aminopenicillanic acid (6-APA) nucleus, forming penicillin G.[7][17] The availability of PAA-CoA is a rate-limiting factor in this process, and industrial fermentation processes often include the addition of phenylacetic acid to the culture medium to boost the intracellular PAA-CoA pool and maximize penicillin G yields.[7] Studies have shown that the acyltransferase has a strong preference for PAA-CoA over other precursors, such as phenoxyacetyl-CoA (for penicillin V).[7]

Quantitative Data Summary

The efficiency of PAA-CoA metabolism is determined by the kinetic properties of the involved enzymes. Below is a summary of reported kinetic parameters for key enzymes in the pathway from different bacterial species.

| Enzyme | Organism | Substrate(s) | Apparent Km (μM) | Vmax or Activity | Reference(s) |

| Phenylacetate-CoA Ligase (PaaK) | Azoarcus evansii | Phenylacetate | 14 | 48 μmol min-1 mg-1 | [10] |

| ATP | 60 | [10] | |||

| CoA | 45 | [10] | |||

| Thermus thermophilus | Phenylacetate | 50 | 24 μmol min-1 mg-1 | [18] | |

| ATP | 6 | [18] | |||

| CoA | 30 | [18] | |||

| PaaABCDE Complex | Pseudomonas sp. Y2 | This compound | 6 | ~1.0 μmol min-1 mg-1 | [4] |

| NADPH | 23 | [4] | |||

| O2 | 3 | [4] |

Experimental Protocols

The study of PAA-CoA metabolism involves a combination of enzymatic assays, chromatography for metabolite separation and identification, and molecular biology techniques.

Protocol: In Vitro Reconstitution and Analysis of PAA-CoA Catabolism

This protocol describes a general workflow for reconstituting the initial steps of the PAA-CoA pathway in vitro and analyzing the products by High-Performance Liquid Chromatography (HPLC).

Objective: To enzymatically convert PAA-CoA to downstream intermediates using purified paa enzymes and to monitor the reaction progress.

Materials:

-

Purified enzymes (e.g., PaaK, PaaABCDE complex, PaaG)

-

Phenylacetate

-

Coenzyme A (CoA)

-

ATP, NADPH

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a reverse-phase column (e.g., C18) and UV detector (260 nm)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM ATP, 1 mM MgCl₂, 0.5 mM CoA, 1 mM NADPH, and the required purified enzymes (e.g., 0.5 mg PaaABCDE complex).[2][5]

-

Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 0.5 mM.[2][5] If starting from Phenylacetate, first incubate PAA with PaaK, ATP, and CoA to generate PAA-CoA in situ before adding the other enzymes.

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a defined time course (e.g., 0, 2, 5, 10, 30 minutes).[2][5]

-

Quenching: At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of quenching solution (e.g., 10% formic acid). This precipitates the proteins.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto a C18 reverse-phase column. Separate the metabolites using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate, pH 6.8).[19]

-

Detection: Monitor the elution of CoA-thioesters by measuring absorbance at 260 nm.[2][5] Identify and quantify substrates and products by comparing retention times and peak areas to authentic standards. Mass spectrometry can be coupled to the HPLC for definitive identification of novel intermediates.[2]

Protocol: Phenylacyl-CoA Ligase Activity Assay

This protocol is a spectrophotometric assay to measure the activity of Phenylacetate-CoA ligase (PaaK).

Objective: To quantify the rate of PAA-CoA formation.

Principle: The assay measures the formation of phenylacetyl-hydroxamate from the enzymatic product PAA-CoA in the presence of hydroxylamine (B1172632). The resulting hydroxamate forms a colored complex with ferric ions, which can be measured spectrophotometrically.[20]

Materials:

-

Cell-free extract or purified PaaK

-

Reaction mixture: 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 1 mM CoA, 20 mM Phenylacetic acid

-

Neutral hydroxylamine solution (prepared fresh)

-

Ferric chloride reagent (FeCl₃ in HCl)

-

Spectrophotometer

Methodology:

-

Enzyme Reaction: In a test tube, combine the cell-free extract or purified enzyme with the reaction mixture.

-

Hydroxylamine Addition: Add the neutral hydroxylamine solution to the tube.

-

Incubation: Incubate the reaction at the optimal temperature for a specific period (e.g., 15 minutes).

-

Color Development: Stop the reaction and develop the color by adding the ferric chloride reagent.

-

Measurement: Measure the absorbance of the resulting ferric-hydroxamate complex at 540 nm.

-

Quantification: Calculate the amount of phenylacetyl-hydroxamate formed using a standard curve, and from this, determine the enzyme activity (e.g., in nmoles/min/mg protein).[20]

Conclusion and Future Directions

This compound is a linchpin in bacterial aromatic metabolism, connecting catabolic processes for energy generation with anabolic pathways for the production of valuable compounds like penicillin G. The elucidation of the paa pathway has revealed a unique biochemical strategy for aerobic ring degradation and has provided a deeper understanding of its intricate regulatory circuits. For drug development professionals, modulating this pathway could offer strategies to enhance antibiotic yields or to identify novel targets for antimicrobial agents, as the pathway's intermediates can impact bacterial virulence and stress responses.[4][21] Future research will likely focus on the protein-protein interactions within the multi-enzyme complexes, the potential for engineering these pathways for bioremediation and biocatalysis, and further exploring the cross-talk between PAA metabolism and other cellular processes like quorum sensing and biofilm formation.[4]

References

- 1. Phenylacetic Acid Catabolism and Its Transcriptional Regulation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the last step of the aerobic phenylacetic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Direct enzymatic synthesis of natural penicillins using this compound: 6-APA phenylacetyl transferase of Penicillium chrysogenum: minimal and maximal side chain length requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Phenylacetyl-CoA in Microbial Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of aromatic compounds is a critical process in microbial ecology and has significant implications for bioremediation and industrial biotechnology. A central hub in the degradation of numerous aromatic molecules, including the environmental pollutant styrene (B11656) and the amino acid phenylalanine, is the Phenylacetyl-CoA (PAA-CoA) catabolon. This intricate metabolic pathway converges various upstream degradation routes to a common intermediate, this compound, which is then further processed to yield primary metabolites. The discovery and characterization of this pathway have unveiled a unique "hybrid" aerobic degradation strategy that utilizes CoA thioesters, a feature more commonly associated with anaerobic metabolism. This guide provides a comprehensive technical overview of the this compound pathway, focusing on its core components, the experimental methodologies used to uncover its secrets, and the quantitative data that underpins our current understanding.

The this compound Catabolic Pathway: A Core Microbial Strategy

The aerobic degradation of phenylacetic acid (PAA) in bacteria such as Pseudomonas putida and Escherichia coli does not proceed through direct aromatic ring cleavage. Instead, it involves the activation of PAA to its coenzyme A thioester, this compound.[1][2][3] This central intermediate is the true inducer of the catabolic gene cluster responsible for its own degradation.[4] The pathway is encoded by the paa gene cluster, which typically includes genes for the core enzymatic steps, transport, and regulation.[5][6]

The core pathway can be summarized in the following key steps:

-

Activation: Phenylacetic acid is activated to this compound by the enzyme This compound ligase (PaaK) in an ATP-dependent manner.[3][7]

-

Ring Epoxidation: In a novel activation of the stable aromatic ring, a multi-component This compound epoxidase (PaaABCDE) catalyzes the formation of a ring 1,2-epoxide.[2][3]

-

Isomerization: The highly reactive epoxide is then isomerized to a seven-membered oxepin-CoA derivative by ring 1,2-epoxythis compound isomerase (PaaG) .[2][3]

-

Hydrolytic Ring Cleavage and β-Oxidation-like Cascade: The oxepin (B1234782) ring is subsequently hydrolyzed and the resulting aliphatic chain is degraded via a series of reactions analogous to fatty acid β-oxidation, catalyzed by enzymes such as enoyl-CoA hydratase (PaaF) , 3-hydroxyadipyl-CoA dehydrogenase (PaaH) , and 3-oxoadipyl-CoA thiolase (PaaJ) .[3] This cascade ultimately yields central metabolites such as acetyl-CoA and succinyl-CoA , which can enter the tricarboxylic acid (TCA) cycle.[2][8]

This pathway is not only crucial for bacterial degradation of aromatic compounds but also plays a vital role in the biosynthesis of β-lactam antibiotics. In the fungus Penicillium chrysogenum, this compound serves as the precursor for the side chain of penicillin G.[9][10]

Quantitative Data on this compound Pathway Enzymes

The following tables summarize the available quantitative data for key enzymes in the this compound pathway. The data is compiled from studies on various microorganisms, highlighting the diversity and conservation of this metabolic route.

Table 1: Kinetic Parameters of this compound Ligase (PaaK)

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | kcat/Km (mM-1s-1) | Reference(s) |

| Azoarcus evansii | Phenylacetate | 14 | 40 | 48 | - | [11][12] |

| ATP | 60 | - | - | - | [11][12] | |

| CoA | 45 | - | - | - | [11][12] | |

| Thermus thermophilus | Phenylacetate | 50 | 20 | 24 | - | [10] |

| ATP | 6 | - | - | - | [10] | |

| CoA | 30 | - | - | - | [10] | |

| Penicillium chrysogenum | Phenylacetic Acid (PAA) | 6100 ± 300 | - | - | 0.23 ± 0.06 | [8] |

| Phenoxyacetic Acid (POA) | - | - | - | 7.8 ± 1.2 | [8] | |

| trans-Cinnamic Acid | - | - | - | 310 ± 40 | [8] |

Table 2: Kinetic Parameters of this compound Pathway Thioesterase (PaaI)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli | This compound | 9.6 | 0.41 | 4 x 104 | [13] |

| Azoarcus evansii | This compound | 9.6 | 0.41 | 1 x 104 | [13] |

Note: Kinetic data for other enzymes in the pathway, such as PaaABCDE and PaaG, are not extensively reported in the literature.

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: this compound Ligase (PaaK) Activity Assay (Coupled Spectrophotometric Method)

This assay continuously monitors the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The reaction catalyzed by PaaK produces AMP. Myokinase then converts AMP and ATP to two molecules of ADP. Pyruvate (B1213749) kinase uses phosphoenolpyruvate (B93156) to convert ADP back to ATP, generating pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 5 mM ATP, 2 mM phosphoenolpyruvate, 0.5 mM CoA, 0.3 mM NADH.

-

Enzyme Mix: Myokinase (20 units/mL), Pyruvate Kinase (10 units/mL), Lactate Dehydrogenase (15 units/mL) in Assay Buffer.

-

Substrate: 100 mM Phenylacetic acid solution.

-

Enzyme Sample: Purified PaaK or cell-free extract.

Procedure:

-

Prepare the reaction mixture by combining the Assay Buffer and Enzyme Mix in a cuvette.

-

Add the Enzyme Sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding the Phenylacetic acid solution.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Purification of the this compound Epoxidase (PaaABCDE) Complex

This protocol describes the purification of the multi-component oxygenase from an overexpressing E. coli strain.

Materials:

-

E. coli cells co-expressing His-tagged PaaC and untagged PaaA, PaaB, PaaD, and PaaE.

-

Lysis Buffer: 50 mM HEPES pH 7.5, 400 mM NaCl, 5% (v/v) glycerol, 20 mM imidazole, 0.5 mM benzamidine, 10 µM leupeptin.

-

Wash Buffer: 50 mM HEPES pH 7.5, 400 mM NaCl, 5% (v/v) glycerol, 40 mM imidazole.

-

Elution Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 5% (v/v) glycerol, 250 mM imidazole.

-

Gel Filtration Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

Ni-NTA affinity chromatography column.

-

Gel filtration column (e.g., Superdex 200).

Procedure:

-

Harvest the E. coli cells by centrifugation and resuspend in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the protein complex with Elution Buffer.

-

Concentrate the eluted fractions and load onto a gel filtration column pre-equilibrated with Gel Filtration Buffer.

-

Collect fractions corresponding to the size of the PaaABCDE complex.

-

Assess the purity of the complex by SDS-PAGE.

Protocol 3: HPLC Analysis of this compound and its Metabolites

This method allows for the separation and quantification of PAA-CoA and related compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 20 mM Ammonium acetate, pH 5.5.

-

Solvent B: Acetonitrile.

Gradient Program:

-

A linear gradient from 5% to 95% Solvent B over 20 minutes.

Procedure:

-

Prepare samples by quenching enzymatic reactions with an equal volume of ice-cold methanol (B129727) and centrifuging to remove precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Monitor the elution of compounds by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

-

Identify and quantify peaks by comparison with authentic standards.

Mandatory Visualizations

This compound Catabolic Pathway

Caption: The convergent this compound catabolic pathway in bacteria.

Experimental Workflow for this compound Ligase (PaaK) Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Metabolic Network Modeling of Microbial Interactions in Natural and Engineered Environmental Systems [frontiersin.org]

- 4. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The this compound catabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Item - Schematic representation of the penicillin G (PenG) biosynthetic pathway in P. chrysogenum. - Public Library of Science - Figshare [plos.figshare.com]

- 9. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. METABOLIC: high-throughput profiling of microbial genomes for functional traits, metabolism, biogeochemistry, and community-scale functional networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 13. researchgate.net [researchgate.net]

Phenylacetyl-CoA: A Linchpin Precursor in the Biosynthesis of β-Lactam Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-CoA is a critical activated thioester intermediate that serves as a key precursor in the biosynthesis of several prominent members of the β-lactam family of antibiotics, most notably penicillin G. Its availability and enzymatic utilization are pivotal control points in the production of these life-saving therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in antibiotic biosynthesis, with a focus on the enzymatic pathways, quantitative data, and detailed experimental protocols relevant to researchers in the fields of microbiology, biochemistry, and pharmaceutical sciences. The catabolism of phenylacetic acid (PAA), the precursor to this compound, is a widespread pathway in bacteria and is increasingly recognized for its regulatory role in antibiotic resistance and stress responses.[1][2][3][4]

This compound in Penicillin G Biosynthesis

The production of penicillin G by the filamentous fungus Penicillium chrysogenum is a classic and extensively studied example of this compound's role as a direct precursor in antibiotic formation. The final step in the penicillin G biosynthetic pathway involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) for a phenylacetyl group derived from this compound.[5]

Key Enzymes in this compound Mediated Penicillin G Synthesis

Two principal enzymes govern the incorporation of the phenylacetyl moiety into the penicillin scaffold:

-

This compound Ligase (PCL or PaaK) (EC 6.2.1.30): This enzyme catalyzes the activation of exogenously supplied phenylacetic acid (PAA) to its corresponding CoA thioester, this compound. This activation step is essential for the subsequent transfer of the phenylacetyl group. The reaction proceeds as follows: PAA + ATP + Coenzyme A ⇌ this compound + AMP + PPi[6]

-

Isopenicillin N Acyltransferase (IAT) (EC 2.3.1.164): Also known as Acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), this enzyme facilitates the crucial transacylation reaction where the L-α-aminoadipyl side chain of isopenicillin N is cleaved and replaced by the phenylacetyl group from this compound, yielding penicillin G.[7][8] The reaction is: this compound + Isopenicillin N → Penicillin G + L-α-Aminoadipic acid + Coenzyme A

Quantitative Data on Enzyme Kinetics and Penicillin Production

The efficiency of penicillin G biosynthesis is intrinsically linked to the kinetic properties of the involved enzymes and the overall fermentation yield. Below are tables summarizing key quantitative data from various studies. It is important to note that experimental conditions can vary between studies, affecting the absolute values.

Table 1: Kinetic Parameters of this compound Ligase (PCL)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Penicillium chrysogenum | Phenylacetic Acid (PAA) | 6.1 | 1.4 | 0.23 | [9][10] |

| Penicillium chrysogenum | Phenoxyacetic Acid (POA) | ~2 | 14 | 7.8 | [9][10] |

| Penicillium chrysogenum | trans-Cinnamic Acid | - | - | 310 | [11] |

| Azoarcus evansii | Phenylacetic Acid (PAA) | 0.014 | 40 | 2857 | [6] |

Table 2: Kinetic Parameters of Isopenicillin N Acyltransferase (IAT)

| Organism | Substrate | Km (mM) | Reference |

| Penicillium chrysogenum | This compound | 0.55 | [12] |

| Penicillium chrysogenum | p-Tolylacetyl-CoA | 6 | [12] |

| Penicillium chrysogenum | m-Tolylacetyl-CoA | 15 | [12] |

| Penicillium chrysogenum | 6-Aminopenicillanic Acid | 0.001 |

Table 3: Penicillin G Production Yields in Penicillium chrysogenum Fermentations

| Strain/Condition | Precursor(s) | Fermentation Time (h) | Penicillin G Titer (g/L) | Reference |

| Wild Isolate UAF R1 | Phenylacetic Acid, Lactose | 150 | 1.92 | [13] |

| Wild Isolate UAF R2 | Phenylacetic Acid, Lactose | 150 | 1.92 | [13] |

| Wild Isolate with CSL | Phenylacetic Acid, Lactose | 200-250 | 1.20 | [13] |

| KF 425 | Phenylacetic Acid | 144 | 0.022 (in supernatant) | [14] |

| Optimized Culture | Sucrose, Yeast Extract | 144-192 | Not specified, but optimized |

This compound in Cephamycin C Biosynthesis

This compound also plays a role as a precursor in the biosynthesis of some cephamycin antibiotics produced by actinomycetes. The biosynthetic pathway of cephamycins shares its early steps with penicillin and cephalosporin (B10832234) synthesis, starting from the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N.[15][16] In cephamycin C biosynthesis, the α-aminoadipic acid side chain is ultimately replaced, and while the direct incorporation of a phenylacetyl group to form a specific cephamycin is less common than in penicillin G, related activated aromatic acids can be utilized. The pathways diverge after the formation of deacetylcephalosporin C.[17][18]

Experimental Protocols

Protocol 1: Assay for this compound Ligase (PCL) Activity

This protocol describes a continuous spectrophotometric assay for PCL activity by coupling the production of AMP to the oxidation of NADH.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Phenylacetic acid (PAA)

-

ATP

-

Coenzyme A (CoA)

-

MgCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Myokinase

-

Pyruvate (B1213749) kinase

-

Lactate (B86563) dehydrogenase

-

Purified PCL enzyme or cell-free extract

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 10 mM PEP, 0.2 mM NADH, 5 units of myokinase, 5 units of pyruvate kinase, and 10 units of lactate dehydrogenase.

-

Add a known amount of the PCL enzyme preparation or cell-free extract to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of phenylacetic acid.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Assay for Isopenicillin N Acyltransferase (IAT) Activity

This protocol outlines a direct bioassay to measure the activity of IAT.

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 8.0)

-

This compound

-

Isopenicillin N (IPN) or 6-Aminopenicillanic acid (6-APA) as substrate

-

Dithiothreitol (DTT)

-

Purified IAT enzyme or cell-free extract

-

Methanol (for reaction termination)

-

Micrococcus luteus as an indicator strain

-

Agar (B569324) plates and sterile paper discs

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 8.0), 1 mM DTT, 1 mM this compound, and 0.5 mM IPN or 6-APA.

-

Add a defined amount of the IAT enzyme preparation.

-

Incubate the reaction at 25°C for a specific time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

Apply a known volume of the reaction mixture to a sterile paper disc placed on an agar plate seeded with Micrococcus luteus.

-

Incubate the plates overnight at 37°C.

-

Measure the diameter of the zone of inhibition around the disc.

-

Quantify the amount of penicillin G produced by comparing the zone of inhibition to a standard curve of known penicillin G concentrations.

Protocol 3: Quantification of Penicillin G by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of penicillin G in fermentation broth.

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or phosphate buffer (for mobile phase)

-

Penicillin G standard

-

Fermentation broth sample

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 reversed-phase column and UV detector

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove fungal mycelia.

-

Acidify the supernatant to pH 2.0-3.0 with an appropriate acid.

-

Extract the penicillin G into an organic solvent like ethyl acetate or butyl acetate.

-

Evaporate the organic solvent and redissolve the residue in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 4.5) in a suitable ratio (e.g., 25:75 v/v). Isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of penicillin G.

-

Integrate the peak area of penicillin G in the sample chromatogram.

-

Calculate the concentration of penicillin G in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Experimental Workflows

Penicillin G Biosynthesis Pathway

Caption: Biosynthesis of Penicillin G from Phenylacetic Acid.

Cephamycin C Biosynthesis Overview

Caption: Overview of the Cephamycin C biosynthetic pathway.

Experimental Workflow for PCL Assay

Caption: Workflow for the continuous spectrophotometric PCL assay.

Experimental Workflow for Penicillin G Quantification

Caption: Workflow for HPLC-based quantification of Penicillin G.

Conclusion

This compound stands as a cornerstone in the industrial production of penicillin G and is implicated in the biosynthesis of other β-lactam antibiotics. A thorough understanding of the enzymes that produce and consume this intermediate, along with robust analytical methods for its quantification and the quantification of the final antibiotic products, is essential for optimizing fermentation processes and for the rational design of novel antibiotic biosynthetic pathways. The provided data, protocols, and workflow diagrams serve as a valuable resource for researchers dedicated to advancing the field of antibiotic development and production. The intricate regulation of the phenylacetic acid catabolic pathway and its connection to broader cellular stress responses and antibiotic resistance mechanisms highlight a promising area for future research and therapeutic intervention.[3][19]

References

- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. BioKB - Entity - GO:0050640 [biokb.lcsb.uni.lu]

- 9. pure.rug.nl [pure.rug.nl]

- 10. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. IV. Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using this compound variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct enzymatic synthesis of natural penicillins using this compound: 6-APA phenylacetyl transferase of Penicillium chrysogenum: minimal and maximal side chain length requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Phenylacetyl-CoA in Bacterial Phenylalanine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and a precursor for various specialized metabolites. In a significant portion of the bacterial kingdom, the catabolism of phenylalanine converges on the formation of a key intermediate: phenylacetyl-coenzyme A (phenylacetyl-CoA). This thioester stands at a critical metabolic juncture, initiating a unique "hybrid" degradation pathway that combines features of both aerobic and anaerobic metabolism. This technical guide provides an in-depth exploration of the function of this compound in bacterial phenylalanine catabolism, detailing the enzymatic reactions, quantitative parameters, and experimental methodologies used to elucidate this pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially manipulate this important metabolic route.

Introduction to Phenylalanine Catabolism and the Phenylacetate (B1230308) Pathway

The microbial degradation of aromatic compounds is a vital component of global carbon cycling and has significant implications for bioremediation and industrial biotechnology. Phenylalanine, derived from dietary sources or the breakdown of proteins, is catabolized through various routes. While some organisms hydroxylate phenylalanine to tyrosine, a more common strategy in bacteria involves the conversion of phenylalanine to phenylacetate, which is then activated to this compound.[1] This marks the entry point into the phenylacetate catabolic pathway, a widespread aerobic degradation route found in numerous bacterial species, including Escherichia coli and Pseudomonas putida.[1][2]

The phenylacetate pathway is distinguished by its use of CoA thioesters as intermediates throughout the entire process, a feature typically associated with anaerobic metabolism.[1] This "hybrid" strategy involves the activation of the aromatic ring of this compound by a multicomponent oxygenase, followed by a series of enzymatic transformations that ultimately lead to the central metabolites acetyl-CoA and succinyl-CoA.[2]

The Core Function of this compound: A Step-by-Step Enzymatic Journey

The catabolism of phenylalanine to central metabolites via this compound can be dissected into two main stages: the conversion of phenylalanine to this compound and the subsequent degradation of the this compound molecule.

Formation of this compound from Phenylalanine

The initial steps converting phenylalanine to phenylacetate can vary among different bacterial species but generally involve transamination, decarboxylation, and oxidation reactions. The resulting phenylacetate is then activated to its CoA thioester by the enzyme Phenylacetate-CoA ligase (PaaK) .

Reaction: Phenylacetate + ATP + CoA ⇌ this compound + AMP + Diphosphate[3]

This reaction is the committed step for entry into the phenylacetate degradation pathway.

The this compound Degradation Pathway

Once formed, this compound undergoes a series of unique enzymatic reactions encoded by the paa gene cluster.[4]

-

Epoxidation of the Aromatic Ring: The first committed step in the degradation of the aromatic ring is catalyzed by the Ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE) , a multicomponent monooxygenase. This enzyme introduces an epoxide group across the 1 and 2 positions of the phenyl ring of this compound.[2][5]

-

Isomerization to an Oxepin (B1234782): The highly reactive epoxide intermediate is then isomerized by Ring 1,2-epoxythis compound isomerase (PaaG) to form a seven-membered oxygen-containing heterocyclic enol ether, an oxepin-CoA.[5]

-

Hydrolytic Ring Cleavage and Oxidation: The oxepin ring is subsequently cleaved and oxidized by the bifunctional enzyme PaaZ . The C-terminal hydrolase domain of PaaZ catalyzes the hydrolytic ring opening, while the N-terminal dehydrogenase domain oxidizes the resulting aldehyde to a carboxylic acid.[3]

-

β-Oxidation-like Steps: The resulting open-chain intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids, involving enzymes such as enoyl-CoA hydratase (PaaF), 3-hydroxyadipyl-CoA dehydrogenase (PaaH), and 3-oxoadipyl-CoA thiolase (PaaJ). These steps ultimately yield acetyl-CoA and succinyl-CoA , which can then enter central carbon metabolism.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in the this compound pathway. It is important to note that kinetic parameters for some of the downstream enzymes are not yet fully characterized in the literature.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Specific Activity | Reference(s) |

| Phenylacetate-CoA ligase (PaaK) | Pseudomonas putida | Phenylacetate | 16.5 | - | - | [4] |

| ATP | 9.7 | - | - | [4] | ||

| CoA | 1.0 | - | - | [4] | ||

| This compound 1,2-epoxidase (PaaABCDE) | Escherichia coli | This compound | - | - | ≈1 µmol min-1 mg-1 | [5] |

| Oxepin-CoA Hydrolase domain (PaaZ) | Escherichia coli | Oxepin-CoA | - | - | 33 U mg-1 | [3] |

| Aldehyde Dehydrogenase domain (PaaZ) | Escherichia coli | 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde | - | - | ~20 µmol min-1 mg-1 | [3] |

Note: Further research is required to determine the Km and Vmax values for this compound 1,2-epoxidase and the individual domains of PaaZ.

Signaling Pathways and Regulation

This compound is not only a metabolic intermediate but also a key signaling molecule that regulates the expression of the paa gene cluster. In E. coli and P. putida, this compound acts as the true inducer of the phenylacetate catabolic pathway.[6] It binds to a transcriptional repressor protein (PaaX in E. coli), causing a conformational change that prevents the repressor from binding to the operator regions of the paa operons. This derepression allows for the transcription of the genes encoding the enzymes of the phenylacetate degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Activity Assays

This assay measures the formation of this compound by coupling the reaction to the oxidation of NADH.

-

Principle: The production of AMP from the ligase reaction is coupled to the conversion of NADH to NAD+ through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 5 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.

-

Substrate: 10 mM Phenylacetic acid.

-

Enzyme: Purified PaaK.

-

-

Procedure:

-

Add all components of the assay buffer to a cuvette.

-

Add the purified PaaK enzyme and incubate for 2 minutes at 30°C to equilibrate.

-

Initiate the reaction by adding phenylacetic acid.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the specific activity based on the rate of NADH oxidation (ε340 = 6.22 mM-1cm-1).

-

This assay measures the consumption of NADPH during the epoxidation of this compound.[5]

-

Principle: The PaaABCDE complex utilizes NADPH as a reductant. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.2 mM NADPH.

-

Substrate: 1 mM this compound.

-

Enzyme: Purified PaaABCDE complex.

-

-

Procedure:

-

Add the assay buffer and purified enzyme complex to a cuvette.

-

Incubate for 2 minutes at 30°C.

-

Start the reaction by adding this compound.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the specific activity based on the rate of NADPH consumption.

-

Purification of His-tagged Paa Proteins

This protocol describes a general method for the purification of His-tagged Paa proteins expressed in E. coli using immobilized metal affinity chromatography (IMAC).

-

Principle: A polyhistidine tag engineered onto the recombinant protein allows for its selective binding to a resin containing chelated nickel ions. After washing away unbound proteins, the tagged protein is eluted with a high concentration of imidazole.

-

Materials:

-

E. coli cell paste expressing the His-tagged Paa protein.

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA Agarose resin.

-

-

Procedure:

-

Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Incubate the clarified lysate with the equilibrated resin for 1 hour at 4°C with gentle rotation.

-

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

HPLC Analysis of this compound and its Metabolites

This method is used for the separation and quantification of this compound and its downstream metabolites.[7]

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is typically used with a gradient of an organic solvent in an aqueous buffer.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase:

-

Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 7.0.

-

Solvent B: Acetonitrile.

-

-

Procedure:

-

Prepare samples by quenching metabolic activity and extracting metabolites (e.g., with perchloric acid followed by neutralization).

-

Inject the sample onto the C18 column.

-

Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 60% B over 30 minutes).

-

Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and other relevant wavelengths.

-

Identify and quantify peaks by comparison with authentic standards.

-

Mandatory Visualizations

Phenylalanine Catabolism via this compound

Caption: Phenylalanine catabolic pathway via this compound in bacteria.

Experimental Workflow for PaaK Activity Assay

Caption: Workflow for the spectrophotometric assay of Phenylacetate-CoA ligase (PaaK).

Regulation of the paa Operon by this compound

Caption: Transcriptional regulation of the paa operon by this compound.

Conclusion

This compound is a central and indispensable intermediate in the aerobic catabolism of phenylalanine in a wide range of bacteria. Its formation and subsequent degradation through the unique phenylacetate pathway represent an elegant metabolic strategy for the complete mineralization of this aromatic amino acid. Furthermore, its role as a signaling molecule in the regulation of its own catabolic pathway highlights the sophisticated control mechanisms governing bacterial metabolism. A thorough understanding of the function of this compound and the enzymes involved in its metabolism is crucial for advancements in bioremediation, metabolic engineering, and the development of novel antimicrobial strategies targeting bacterial-specific pathways. This technical guide provides a foundational resource for researchers to build upon in their exploration of this fascinating area of microbial biochemistry.

References

- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phenylacetyl-CoA structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl-Coenzyme A (Phenylacetyl-CoA) is a pivotal intermediate in the metabolism of phenylalanine and other aromatic compounds. As an activated form of phenylacetic acid, it participates in a variety of biochemical transformations, including catabolic pathways that ultimately lead to central metabolites. This document provides an in-depth overview of the chemical structure and properties of this compound, detailed experimental protocols for its synthesis and analysis, and a description of its role in key metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development.

Chemical Structure and Identification

This compound is an acyl-CoA thioester. It is formed by the condensation of a phenylacetyl group with the thiol group of Coenzyme A.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate | [1] |

| Molecular Formula | C29H42N7O17P3S | [1][2] |

| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O | [3] |

| InChI Key | ZIGIFDRJFZYEEQ-CECATXLMSA-N | [4] |

| CAS Number | 7532-39-0 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 885.67 g/mol | [5][6] |

| Physical State | Solid | [1][7] |

| Water Solubility (Predicted) | 3.19 g/L | [4][7] |

| logP (Predicted) | -0.03 | [4][7] |

| pKa (Strongest Acidic, Predicted) | 0.83 | [4][7] |

| pKa (Strongest Basic, Predicted) | 4.95 | [4][7] |

| Melting Point | Not Available | [4][7] |

| Boiling Point | Not Available | [4][7] |

Experimental Protocols

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is commonly achieved using Phenylacetate-CoA ligase, which catalyzes the ATP-dependent ligation of phenylacetic acid to Coenzyme A.

Materials:

-

Phenylacetate-CoA ligase (EC 6.2.1.30)

-

Phenylacetic acid

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer

-

Dithiothreitol (DTT) (optional, for enzyme stability)

-

Inorganic pyrophosphatase (optional, to drive the reaction)

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), MgCl2 (e.g., 5 mM), ATP (e.g., 10 mM), CoA (e.g., 1 mM), and phenylacetic acid (e.g., 2 mM).

-

Enzyme Addition: Add purified Phenylacetate-CoA ligase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient duration (e.g., 1-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the formation of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: The reaction can be stopped by adding an acid (e.g., perchloric acid) or by heat inactivation.

Purification of this compound by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Protocol:

-

Sample Preparation: After terminating the synthesis reaction, centrifuge the mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

Chromatographic Separation: Inject the filtered sample onto the C18 column. Elute with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5).

-

Detection: Monitor the elution profile at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety in Coenzyme A.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Lyophilization: Lyophilize the collected fractions to obtain purified this compound as a solid.

Chemical Synthesis of this compound (Mixed Anhydride Method)

This method involves the activation of phenylacetic acid with a chloroformate followed by reaction with Coenzyme A.[8]

Materials:

-

Phenylacetic acid

-

Triethylamine (TEA)

-

Isobutyl chloroformate

-

Coenzyme A lithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Potassium phosphate buffer

Protocol:

-

Activation of Phenylacetic Acid: Dissolve phenylacetic acid in anhydrous THF and cool to -15°C. Add TEA and then slowly add isobutyl chloroformate. Stir for 30 minutes.[8]

-

Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A in cold water (pH ~7.5). Slowly add the activated phenylacetic acid solution while maintaining the temperature at 0-4°C and pH at 7.0-7.5.[8]

-

Work-up and Purification: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer and purify by preparative HPLC as described in the enzymatic purification protocol.[8]

Metabolic Pathways

This compound is a central intermediate in the catabolism of phenylacetic acid in various microorganisms, such as Pseudomonas putida and Escherichia coli.[9] This pathway, often referred to as the this compound catabolon, involves a series of enzymatic reactions that ultimately convert the aromatic ring into intermediates of central metabolism.[9]

In this pathway, phenylacetate is first activated to this compound by Phenylacetate-CoA ligase (PaaK).[10] The aromatic ring of this compound is then epoxidized by a multicomponent monooxygenase (PaaABCDE) and subsequently isomerized and cleaved.[10][11] The resulting intermediate enters a β-oxidation-like pathway, which ultimately yields succinyl-CoA and acetyl-CoA, linking aromatic compound degradation to the central metabolic pathways.[11]

This compound also plays a role in the metabolism of phenylalanine. Phenylalanine can be converted to phenylacetate, which is then activated to this compound for further catabolism.[12] Furthermore, in the context of certain genetic disorders of the urea (B33335) cycle, phenylacetate is administered as a drug. It is converted to this compound, which then conjugates with glutamine to form phenylacetylglutamine, a non-toxic product that is excreted in the urine, thereby providing an alternative pathway for nitrogen disposal.[13]

Conclusion

This compound is a molecule of significant interest in biochemistry and microbiology due to its central role in the degradation of aromatic compounds. A thorough understanding of its chemical properties and the enzymatic pathways in which it participates is essential for applications ranging from bioremediation to the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and study this important metabolite. The continued investigation of this compound and its associated metabolic pathways will undoubtedly uncover new insights into microbial metabolism and may pave the way for innovative biotechnological and pharmaceutical applications.

References

- 1. This compound | C29H42N7O17P3S | CID 165620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenylacetyl coa | 7532-39-0 | HAA53239 | Biosynth [biosynth.com]

- 4. Showing Compound this compound (FDB023945) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 7532-39-0 [chemicalbook.com]

- 7. P. aeruginosa Metabolome Database: this compound (PAMDB120321) [pseudomonas.umaryland.edu]

- 8. benchchem.com [benchchem.com]

- 9. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The this compound catabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. SMPDB [smpdb.ca]

- 13. Phenylacetic acid - Wikipedia [en.wikipedia.org]

The Enzymatic Conversion of Phenylacetic Acid to Phenylacetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of phenylacetic acid (PAA) to its activated thioester, Phenylacetyl-Coenzyme A (PA-CoA). This reaction is a critical first step in the metabolic pathways of various organisms for the degradation of aromatic compounds and is a key process in the biosynthesis of important pharmaceuticals, such as penicillin G.[1] The activation is catalyzed by the enzyme Phenylacetate-CoA ligase, which belongs to the family of acid-thiol ligases (EC 6.2.1.30).[2] This document details the biochemical properties of the enzyme, presents its kinetic data from various sources, provides detailed experimental protocols for its study, and visualizes the core processes.

The Core Reaction: Phenylacetate-CoA Ligase

Phenylacetate-CoA ligase (PA-CoA ligase), often encoded by the paaK gene, catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of phenylacetic acid and the thiol group of coenzyme A.[3][4] The reaction proceeds in two steps: the activation of PAA with ATP to form a phenylacetyl-adenylate intermediate, and the subsequent reaction with Coenzyme A. The overall stoichiometry of the reaction is:

Phenylacetic Acid + ATP + Coenzyme A ⇌ Phenylacetyl-CoA + AMP + Diphosphate [2]

This activation is essential as it prepares the relatively inert phenylacetic acid molecule for subsequent enzymatic modifications, such as ring epoxidation in catabolic pathways.[5][6][7]

Biochemical and Kinetic Properties

PA-CoA ligase has been characterized from a variety of bacterial and fungal species. The enzyme's properties can vary significantly between organisms, particularly in terms of substrate affinity and optimal reaction conditions. Below is a summary of key quantitative data from several studies.

Data Presentation: Kinetic Parameters of Phenylacetate-CoA Ligase

| Enzyme Source Organism | Km (Phenylacetic Acid) | Km (ATP) | Km (CoA) | Vmax / Specific Activity | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Azoarcus evansii | 14 µM | 60 µM | 45 µM | 48 µmol/min/mg | 40 | 8.0 - 8.5 | 37 | [3][4] |

| Thermus thermophilus HB27 | 50 µM | 6 µM | 30 µM | 24 µmol/min/mg | Not Reported | Not Reported | 75 | [8][9] |

| Pseudomonas putida | 16.5 mM | 9.7 mM | 1.0 mM | 10 nmol/min/mg (crude extract) | Not Reported | 8.2 | 30 | [10] |

| Penicillium chrysogenum | kcat/Km = 0.23 mM⁻¹s⁻¹ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: The significant differences in Km values for Pseudomonas putida may reflect different assay conditions or isoenzyme properties.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction Pathway

The conversion of phenylacetic acid to this compound is a two-step process initiated by Phenylacetate-CoA ligase.

Caption: The enzymatic ligation of Phenylacetic Acid and Coenzyme A catalyzed by Phenylacetate-CoA Ligase.

Phenylacetate (B1230308) Degradation Pathway

This compound is the entry molecule into the aerobic phenylacetate degradation pathway, which involves a series of enzymatic steps to break down the aromatic ring.

Caption: Overview of the aerobic phenylacetate catabolic pathway initiated by this compound formation.

Experimental Workflow: Enzyme Characterization

A typical workflow for characterizing Phenylacetate-CoA ligase involves enzyme purification followed by kinetic analysis using an activity assay.

Caption: A standard experimental workflow for the purification and kinetic characterization of PA-CoA ligase.

Experimental Protocols

Accurate measurement of Phenylacetate-CoA ligase activity is crucial for its characterization. The following are detailed methodologies for common assays.

Enzyme Purification Protocol (Example from Azoarcus evansii)

This protocol provides a general framework for the purification of PA-CoA ligase.[3] Optimization may be required for enzymes from other sources.

-

Cell Lysis: Resuspend cell pellets in an appropriate buffer (e.g., 10 mM Tris-HCl pH 7.8, 2 mM MgCl₂, 2 mM DTE, 10% glycerol) and lyse cells using a French press or sonication. Centrifuge at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.

-

Anion-Exchange Chromatography (Step 1 - Negative Chromatography): Apply the cell extract to a DEAE-Sepharose column. The enzyme is expected to be in the flow-through and wash fractions, while many contaminating proteins bind to the matrix.

-

Anion-Exchange Chromatography (Step 2 - Binding & Elution): Dilute the active fractions to lower the salt concentration and apply to a second DEAE column. Elute the bound protein using a linear salt gradient (e.g., 20 to 70 mM KCl).

-

Affinity Chromatography: Use a column with a dye-ligand matrix (e.g., Reactive Green 19-agarose) to further purify the enzyme. Elute with a salt gradient.

-

Hydroxylapatite Chromatography: As a final polishing step, use a hydroxylapatite column and elute with a phosphate (B84403) gradient.

-

Purity Check: Analyze fractions from each step by SDS-PAGE to assess purity. Pool the purest active fractions and store in a stabilizing buffer (containing glycerol) at -80°C.

Enzyme Activity Assay: Coupled Spectrophotometric Method

This continuous assay is highly sensitive and measures the formation of AMP, which is stoichiometrically linked to NADH oxidation.[1]

-

Principle: The AMP produced by PA-CoA ligase is converted back to ATP in a series of reactions catalyzed by myokinase and pyruvate (B1213749) kinase. The pyruvate formed is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 or 365 nm, corresponding to NADH oxidation, is monitored.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Mix: Phenylacetic acid (final conc. ~1 mM), ATP (final conc. ~2 mM), Coenzyme A (final conc. ~0.5 mM), MgCl₂ (final conc. ~5 mM).

-

Coupling System Mix: Phosphoenolpyruvate (PEP, final conc. ~1 mM), NADH (final conc. ~0.3 mM), Myokinase (~5 U/mL), Pyruvate Kinase (~5 U/mL), Lactate Dehydrogenase (~5 U/mL).

-

-

Procedure: a. In a 1 mL quartz cuvette, combine 900 µL of assay buffer, 50 µL of substrate mix, and 40 µL of the coupling system mix. b. Mix gently and incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction. c. Initiate the reaction by adding 10 µL of the purified enzyme solution. d. Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) or 365 nm for 5-10 minutes. e. The rate of reaction is calculated from the linear portion of the absorbance vs. time plot. Note that 2 moles of NADH are oxidized per mole of this compound formed.

Enzyme Activity Assay: DTNB (Ellman's Reagent) Method

This is an endpoint assay that measures the amount of unreacted Coenzyme A remaining in the reaction mixture.

-

Principle: The reaction is allowed to proceed for a fixed time. It is then stopped, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added. DTNB reacts with the free sulfhydryl group of the remaining CoA to produce a yellow-colored compound, 2-nitro-5-thiobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm. The amount of CoA consumed is determined by subtracting the remaining amount from the initial amount.

-

Reagents:

-

Reaction Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0.

-

Substrates: Phenylacetic acid (~1 mM), ATP (~2 mM), CoA (~0.5 mM), MgCl₂ (~5 mM).

-

DTNB Solution: 10 mM DTNB in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0).

-

-

Procedure: a. Set up the enzymatic reaction in a microcentrifuge tube by combining the reaction buffer and substrates. b. Add the enzyme to start the reaction. Also, prepare a control reaction without the enzyme or ATP. c. Incubate for a fixed time (e.g., 10-30 minutes) at the optimal temperature. d. Stop the reaction (e.g., by adding a small amount of acid or by heat inactivation, though this may need optimization). e. In a 96-well plate or cuvettes, add a sample of the reaction mixture to the DTNB solution. f. Incubate for 2-5 minutes at room temperature. g. Measure the absorbance at 412 nm (ε of TNB = 14,150 M⁻¹cm⁻¹). h. Calculate the concentration of remaining CoA and, by difference, the amount of this compound formed.

Enzyme Activity Assay: Hydroxamate Formation Method

This is a classic, though less common, colorimetric endpoint assay.

-

Principle: The this compound produced by the enzyme is reacted with neutral hydroxylamine (B1172632) to form phenylacetyl-hydroxamate. In the presence of acidified ferric chloride, this hydroxamate forms a colored complex that can be quantified spectrophotometrically.

-

Reagents:

-

Reaction mixture as described for the other assays.

-

Neutral Hydroxylamine Solution: Prepared fresh by mixing equal volumes of hydroxylamine-HCl and NaOH solutions.

-

Ferric Chloride Reagent: FeCl₃ and trichloroacetic acid (TCA) in HCl.

-

-

Procedure: a. Perform the enzymatic reaction for a fixed time as in the DTNB assay. b. Stop the reaction and add the neutral hydroxylamine solution. Incubate to allow for hydroxamate formation. c. Add the acidic ferric chloride reagent. This will precipitate the remaining protein and allow the color to develop. d. Centrifuge to pellet the precipitated protein. e. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). f. The concentration of the product is determined by comparison to a standard curve prepared with a known hydroxamate.[8]

References

- 1. broadpharm.com [broadpharm.com]

- 2. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 3. journals.asm.org [journals.asm.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 6. interchim.fr [interchim.fr]

- 7. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Regulating Phenylacetyl-CoA Synthesis in Bacteria: A Technical Guide for Researchers

An in-depth exploration of the core regulatory mechanisms governing the synthesis of Phenylacetyl-CoA (PAA-CoA) in bacteria, a pivotal intermediate in the catabolism of phenylacetic acid (PAA) and other aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway.